molecular formula C8H10N2O2 B1615626 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid CAS No. 304903-09-1

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B1615626
CAS No.: 304903-09-1
M. Wt: 166.18 g/mol
InChI Key: PEOBEMGZOZNVGK-UHFFFAOYSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the pyrazole ring and an acrylic acid moiety at the 3-position. The (2E) designation indicates the trans configuration of the double bond in the acrylic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Acrylic Acid Moiety: The acrylic acid side chain can be introduced through a Knoevenagel condensation reaction between the ethyl-substituted pyrazole and an appropriate aldehyde, followed by hydrolysis to yield the acrylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, converting it to a saturated carboxylic acid using reducing agents like sodium borohydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid: Contains a phenyl group instead of an ethyl group.

    (2E)-3-(1-isopropyl-1H-pyrazol-4-yl)acrylic acid: Features an isopropyl group instead of an ethyl group.

Uniqueness: (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides distinct steric and electronic effects compared to other substituents, potentially leading to different interactions with molecular targets and pathways.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOBEMGZOZNVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344478
Record name 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304903-09-1
Record name 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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